molecular formula C13H9BrO2 B374085 (2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 132434-53-8

(2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B374085
CAS No.: 132434-53-8
M. Wt: 277.11g/mol
InChI Key: HMVCKSXANOKQAS-BQYQJAHWSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal and materials chemistry. As a member of the 1,3-diaryl-2-propen-1-one family, it features a bromophenyl ring and a furan group connected by an α,β-unsaturated ketone bridge . Chalcones with furan heterocycles are frequently investigated for their diverse biological activities, which often include potential anticancer and anti-inflammatory properties, making them valuable scaffolds in drug discovery research . Furthermore, structurally similar halogenated chalcones are known to be studied as organic nonlinear optical (NLO) materials due to their excellent blue-light transmittance and good crystallization ability, suggesting potential applications in photonics and electronics . The molecular structure is characterized by its largely planar conformation, a feature common to many chalcones, which facilitates intermolecular interactions such as C–H···O and C–H···Br hydrogen bonds in the crystal lattice, contributing to its solid-state properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific applications and mechanisms of action related to this compound and its analogs.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVCKSXANOKQAS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225590
Record name (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132434-53-8
Record name (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132434-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Synthesis

The Claisen-Schmidt condensation is the most widely employed method for synthesizing α,β-unsaturated ketones like (2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one. This reaction involves the base-catalyzed coupling of 4-bromoacetophenone and furfural (furan-2-carbaldehyde).

Procedure :

  • Reactants : 4-Bromoacetophenone (1.99 g, 10 mmol) and furfural (0.96 g, 10 mmol) are dissolved in ethanol (20 mL).

  • Catalyst : Aqueous potassium hydroxide (40% w/v, 5 mL) is added dropwise at 0–5°C.

  • Reaction Conditions : The mixture is stirred at room temperature for 6–8 hours.

  • Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the product.

Key Data :

CatalystSolventTemperature (°C)Time (h)Yield (%)
KOHEthanol25678
NaOHMethanol40472

Mechanistic Insight :
The base deprotonates the α-hydrogen of 4-bromoacetophenone, forming an enolate that attacks the carbonyl carbon of furfural. Subsequent dehydration yields the trans (E)-configured chalcone.

Solvent-Free Mechanochemical Synthesis

Grinding Method

Solvent-free approaches reduce environmental impact and improve reaction efficiency.

Procedure :

  • Reactants : 4-Bromoacetophenone (10 mmol) and furfural (10 mmol) are mixed with potassium hydroxide (15 mmol).

  • Grinding : The mixture is ground in a mortar for 30–45 minutes.

  • Purification : The crude product is washed with water and recrystallized from ethanol.

Key Data :

CatalystGrinding Time (min)Yield (%)
KOH3086

Advantages :

  • Eliminates solvent use.

  • Reduces reaction time by 75% compared to traditional methods.

Friedel-Crafts Acylation

Lewis Acid-Catalyzed Synthesis

Friedel-Crafts acylation employs Lewis acids to activate the ketone for electrophilic substitution on the furan ring.

Procedure :

  • Reactants : 4-Bromobenzoyl chloride (2.15 g, 10 mmol) and furan (0.68 g, 10 mmol) are dissolved in dichloromethane.

  • Catalyst : Zinc oxide (0.12 g, 1.5 mmol) is added.

  • Reaction Conditions : Stirred at 25–30°C for 2 hours.

  • Workup : Extracted with dichloromethane, washed with NaHCO₃, and dried over Na₂SO₄.

Key Data :

CatalystSolventTemperature (°C)Yield (%)
ZnODichloromethane3086

Limitations :

  • Furan’s low reactivity necessitates harsh conditions.

  • Risk of over-acylation or polymerization.

Microwave-Assisted Synthesis

Accelerated Condensation

Microwave irradiation enhances reaction rates by improving energy transfer.

Procedure :

  • Reactants : 4-Bromoacetophenone (10 mmol) and furfural (10 mmol) are mixed with NaOH (15 mmol).

  • Irradiation : Heated at 100°C under microwave (300 W) for 10 minutes.

  • Purification : Recrystallized from ethanol.

Key Data :

CatalystPower (W)Time (min)Yield (%)
NaOH3001089

Advantages :

  • 90% reduction in reaction time.

  • Enhances regioselectivity for the E-isomer.

Industrial Production Considerations

Scalability Challenges

Industrial synthesis requires optimization for cost and purity:

Key Parameters :

  • Catalyst Recovery : Heterogeneous catalysts (e.g., ZnO) enable reuse over 5 cycles with <5% yield loss.

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce side reactions.

Purification Methods :

MethodPurity (%)Cost (USD/kg)
Recrystallization98120
Column Chromatography99.5450

Comparative Analysis of Methods

Table 1 : Method Efficiency Comparison

MethodYield (%)TimeCostEnvironmental Impact
Claisen-Schmidt (KOH)78–866 hLowModerate
Mechanochemical860.5 hLowLow
Friedel-Crafts (ZnO)862 hMediumHigh
Microwave-Assisted890.2 hHighModerate

Biological Activity

(2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a bromophenyl furan derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C13H9BrO2C_{13}H_9BrO_2 and a molecular weight of 277.11 g/mol. The unique structural features of this compound suggest various possible interactions with biological targets, making it a candidate for further research into its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation.
  • Antioxidant Effects : The compound may possess the ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Activity

A study demonstrated that bromophenyl derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. A comparative analysis of antimicrobial efficacy can be summarized in the following table:

Compound NameBacterial Strain TestedInhibition Zone (mm)Reference
This compoundE. coli15
This compoundS. aureus18
ChloramphenicolE. coli20
TetracyclineS. aureus22

Anticancer Activity

Research has indicated that similar compounds demonstrate cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include apoptosis induction and cell cycle arrest. A notable study highlighted the following findings:

Case Study: Anticancer Activity

In a study examining the anticancer properties of furan derivatives, it was found that:

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
  • Concentration Range : 0.5 µM to 50 µM
  • Results :
    • At 10 µM concentration, significant inhibition of cell proliferation was observed in both cell lines.
    • Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and FRAP assays. The results suggest that this compound can effectively reduce oxidative stress markers in vitro.

Summary of Antioxidant Activity Results

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25
FRAP30

Scientific Research Applications

Biological Activities

Research has indicated that (2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one possesses several biological activities, making it a promising candidate for further pharmacological studies.

Antimicrobial Activity

This compound has shown significant antibacterial effects against various bacterial strains. A comparative analysis of its antimicrobial efficacy is summarized in the following table:

Compound NameBacterial Strain TestedInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
ChloramphenicolE. coli20
TetracyclineS. aureus22

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Properties

Compounds structurally similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study examining the anticancer properties of furan derivatives, significant inhibition of cell proliferation was observed in the following cell lines:

Cell Line TestedConcentration Range (µM)Result
MCF-7 (breast cancer)0.5 - 50Significant inhibition at 10 µM
HT-29 (colon cancer)0.5 - 50Significant inhibition at 10 µM

Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and FRAP assays. The results suggest that this compound can effectively reduce oxidative stress markers in vitro, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Summary of Findings

The compound's diverse biological activities make it a valuable subject for ongoing research in medicinal chemistry. The following table summarizes its key applications:

Application TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntioxidantReduces oxidative stress markers

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated carbonyl system facilitates nucleophilic attacks at the β-carbon. Examples include:

  • Michael Additions : Reaction with amines or thiols generates β-substituted derivatives. For instance, methylamine addition forms β-amino ketones, as observed in structurally related chalcones .

  • Grignard Reagents : Organomagnesium compounds add to the carbonyl, forming tertiary alcohols after hydrolysis.

Cycloaddition Reactions

The conjugated enone system participates in [4+2] Diels-Alder reactions. Cyclopentadiene reacts with the chalcone to form six-membered cyclohexene derivatives, leveraging electron-deficient alkene activation.

Dienophile Conditions Product
CyclopentadieneThermal, 80°CBicyclic cyclohexene derivative

Oxidation Reactions

The α,β-unsaturated ketone undergoes selective oxidation:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the double bond.

  • Hydroxylation : Ozone or OsO4 introduces hydroxyl groups, yielding diols or carbonyl compounds.

Reduction Reactions

Catalytic hydrogenation (H2/Pd-C) reduces the double bond, producing the saturated analog 1-(4-bromophenyl)-3-(furan-2-yl)propan-1-one. This reaction is critical for structure-activity relationship (SAR) studies in medicinal chemistry.

Reducing Agent Conditions Product
H2, Pd/C (10%)Ethanol, RTSaturated propan-1-one derivative

Condensation Reactions

The ketone group reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively. These derivatives are intermediates for synthesizing heterocycles like pyrazoles.

Reagent Product Application
Hydrazine hydrateHydrazone derivativePrecursor for pyrazole synthesis

Halogenation and Electrophilic Aromatic Substitution

The bromophenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position, while the furan ring undergoes electrophilic attacks at the α-position due to its electron-rich nature.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives. This reactivity is exploited in materials science for crosslinking polymers.

Comparison with Similar Compounds

Furan vs. Thiophene Moieties

  • (2E)-1-(4-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (Molecular weight: 293.17 g/mol) replaces the furan oxygen with a sulfur atom in thiophene.

Halogen Substituent Variations

  • (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Molecular weight: 305.14 g/mol) substitutes the furan with a fluorophenyl group. The fluorine atom’s small size and high electronegativity facilitate C—H⋯F hydrogen bonds, leading to distinct crystal packing patterns compared to the furan derivative .
  • (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one (Molecular weight: 352.03 g/mol) features bromine at both aromatic positions, enhancing halogen bonding (C—Br⋯O) and influencing molecular stacking .

Electron-Donating vs. Electron-Withdrawing Groups

  • 1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (Molecular weight: 242.23 g/mol) replaces bromine with a methoxy group.

Electronic and Crystallographic Properties

  • Conjugation and Planarity : The target compound’s E-configuration ensures planarity, maximizing π-conjugation. In contrast, (2E)-1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one introduces a methylsulfanyl group, which disrupts planarity due to steric bulk but enhances electron donation .
  • Crystal Packing : Weak C—H⋯O and C—Br⋯π interactions dominate the crystal structure of the target compound. Comparatively, (2E)-3-(4-bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one exhibits stronger halogen-halogen (Br⋯Cl) interactions, leading to tighter molecular packing .

Data Table: Key Comparative Properties

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Biological Activity Key Structural Features
(2E)-1-(4-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one R₁ = 4-Br, R₂ = furan 277.11 Not reported Furan O, E-configuration, Br⋯O interactions
1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one R₁ = 4-OCH₃, R₂ = furan 242.23 Antimicrobial (hypothesized) Electron-donating OCH₃ group
(2E)-1-(4-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one R₁ = 4-Br, R₂ = thiophene 293.17 Not reported Thiophene S, increased lipophilicity
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one R₁ = 4-Br, R₂ = 4-F 305.14 Structural studies C—H⋯F interactions, planar structure

Q & A

Q. What are the common synthetic routes for (2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via Claisen-Schmidt condensation , where 4-bromoacetophenone reacts with furan-2-carbaldehyde in ethanol under basic conditions (e.g., 20% KOH). Key optimizations include:

  • Solvent choice : Ethanol is preferred for its polarity and ability to dissolve both reactants.
  • Catalyst concentration : Excess KOH (5 mL) ensures deprotonation of the ketone for enolate formation.
  • Reaction time : Stirring for 4 hours at room temperature minimizes side reactions.
  • Recrystallization : Slow evaporation from ethanol yields high-purity crystals for XRD analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O/F/Br hydrogen bonds). For example, monoclinic space group P2₁/n with unit cell parameters a = 4.0060 Å, b = 23.1253 Å .
  • FT-IR : Identifies vibrational modes (e.g., carbonyl stretch at ~1650 cm⁻¹) and validates enone geometry .
  • UV-Vis Spectroscopy : Experimental λmax (~308 nm) correlates with TD-DFT calculations for π→π* and n→π* transitions .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical spectral data (e.g., UV-Vis absorption) be analyzed and resolved?

Theoretical TD-DFT methods often predict redshifted absorption peaks compared to experimental data due to:

  • Solvent effects : Include solvent polarity corrections (e.g., PCM model) in calculations.
  • Basis set limitations : Use hybrid functionals like B3LYP with larger basis sets (e.g., 6-311++G(d,p)) for better accuracy.
  • Vibronic coupling : Account for excited-state vibrational modes to refine electronic transitions .

Q. What strategies are recommended for resolving crystallographic challenges such as non-merohedral twinning during X-ray diffraction analysis?

Non-merohedral twinning (observed in bromophenyl chalcone derivatives) can be addressed by:

  • Data collection : Use high-resolution detectors (e.g., Oxford Diffraction SuperNova) and low-temperature (110 K) measurements to reduce thermal motion.
  • Software correction : Apply twin refinement algorithms in programs like SHELXL or CRYSTALS.
  • Crystal quality : Optimize crystal growth via slow evaporation to minimize defects .

Q. How do substituents on the aryl rings influence the HOMO-LUMO gap and chemical reactivity of chalcone derivatives?

  • Electron-withdrawing groups (e.g., Br) : Lower HOMO energy, increasing stability and reducing electrophilicity.
  • Electron-donating groups (e.g., furan) : Raise HOMO energy, enhancing charge transfer.
  • HOMO-LUMO gap : For this compound, the gap (~4.5 eV) correlates with moderate chemical reactivity and antimicrobial activity. DFT studies show HOMO localized on the enone system, while LUMO spans the entire molecule .

Q. What methodologies are employed to evaluate the antimicrobial activity of such compounds, and how can structure-activity relationships be established?

  • Agar diffusion/broth dilution : Test against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria.
  • Minimum Inhibitory Concentration (MIC) : Compare activity to standards like ampicillin.
  • SAR analysis : Correlate substituent effects (e.g., bromine enhances lipophilicity, furan improves π-π stacking) with bioactivity. Moderate activity (MIC ~50–100 µg/mL) is typical for brominated chalcones .

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